N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Anti-HIV Activities
Zareef et al. (2007) prepared novel benzensulfonamides with 1,3,4-oxadiazole moiety, which were screened for their in vitro antifungal and anti-HIV activities, highlighting the therapeutic potential of sulfonamide derivatives in treating infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Carbonic Anhydrase Inhibition
Sapegin et al. (2018) synthesized [1,4]oxazepine-based primary sulfonamides, presenting strong inhibition of human carbonic anhydrases, a class of enzymes therapeutically relevant for the treatment of various diseases. This study underscores the dual functionality of the primary sulfonamide group in enabling ring construction and acting as an enzyme prosthetic zinc-binding group (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Novel Molecular Syntheses
Shaabani et al. (2010) reported a novel one-pot multicomponent synthesis of tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives from 2-aminophenols, Meldrum's acid, and isocyanides. This method highlights the versatility of sulfonamide derivatives in constructing complex molecular architectures at ambient temperatures (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-6-12-25-18-10-9-17(14-20(18)30-15-23(4,5)22(25)26)24-31(27,28)21-13-16(3)8-11-19(21)29-7-2/h8-11,13-14,24H,6-7,12,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAMPUBPNWXWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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